molecular formula C28H24N2O3 B5460453 3-[(2,2-diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide

3-[(2,2-diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide

Cat. No.: B5460453
M. Wt: 436.5 g/mol
InChI Key: KTOVCHWEBXCBRQ-UHFFFAOYSA-N
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Description

3-[(2,2-diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide is a complex organic compound with a molecular formula of C28H24N2O3 This compound is characterized by its intricate structure, which includes a diphenylacetyl group, a methoxy group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of aniline derivatives with diphenylacetyl chloride, followed by methoxylation and subsequent amidation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(2,2-diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2,2-diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(diphenylacetyl)amino]-N-(4-methylphenyl)benzamide
  • 3-[(diphenylacetyl)amino]-4-methoxy-N-(4-methylphenyl)benzamide

Uniqueness

3-[(2,2-diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications.

Properties

IUPAC Name

3-[(2,2-diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c1-33-25-18-17-22(27(31)29-23-15-9-4-10-16-23)19-24(25)30-28(32)26(20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-19,26H,1H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOVCHWEBXCBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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